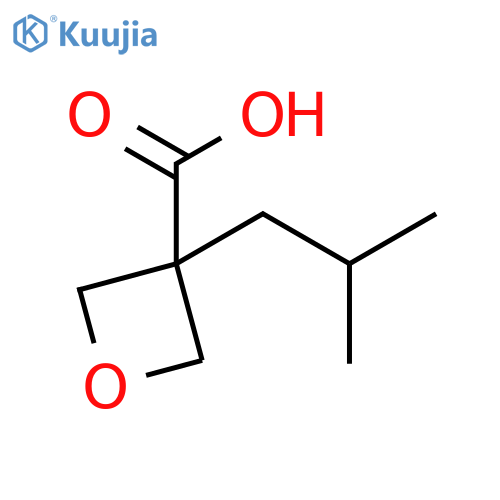

Cas no 1522703-56-5 (3-(2-methylpropyl)oxetane-3-carboxylic acid)

1522703-56-5 structure

商品名:3-(2-methylpropyl)oxetane-3-carboxylic acid

3-(2-methylpropyl)oxetane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-methylpropyl)oxetane-3-carboxylic acid

-

- インチ: 1S/C8H14O3/c1-6(2)3-8(7(9)10)4-11-5-8/h6H,3-5H2,1-2H3,(H,9,10)

- InChIKey: CVFPYLOKDVVBKE-UHFFFAOYSA-N

- ほほえんだ: O1CC(CC(C)C)(C(O)=O)C1

3-(2-methylpropyl)oxetane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00944582-1g |

3-(2-Methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 1g |

¥5971.0 | 2023-04-01 | |

| Enamine | EN300-1068154-0.05g |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 0.05g |

$282.0 | 2023-10-28 | |

| Aaron | AR01DU0M-2.5g |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 2.5g |

$3297.00 | 2025-02-09 | |

| Enamine | EN300-1068154-0.5g |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 0.5g |

$947.0 | 2023-10-28 | |

| A2B Chem LLC | AX23946-100mg |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 100mg |

$478.00 | 2024-04-20 | |

| Enamine | EN300-1068154-1g |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 1g |

$1214.0 | 2023-10-28 | |

| Enamine | EN300-1068154-10.0g |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 10g |

$5221.0 | 2023-06-10 | |

| 1PlusChem | 1P01DTSA-50mg |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 50mg |

$399.00 | 2024-06-20 | |

| 1PlusChem | 1P01DTSA-100mg |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 100mg |

$581.00 | 2024-06-20 | |

| 1PlusChem | 1P01DTSA-5g |

3-(2-methylpropyl)oxetane-3-carboxylic acid |

1522703-56-5 | 95% | 5g |

$4413.00 | 2024-06-20 |

3-(2-methylpropyl)oxetane-3-carboxylic acid 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1522703-56-5 (3-(2-methylpropyl)oxetane-3-carboxylic acid) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量